Cas no 130396-60-0 (Benzyl N-(3-hydroxycyclobutyl)carbamate)

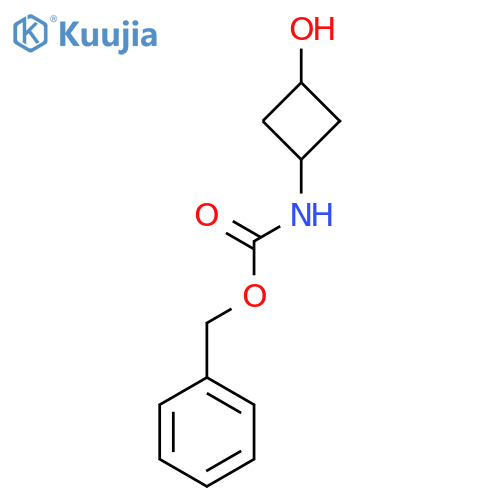

130396-60-0 structure

商品名:Benzyl N-(3-hydroxycyclobutyl)carbamate

CAS番号:130396-60-0

MF:C12H15NO3

メガワット:221.252403497696

MDL:MFCD17011810

CID:1230159

PubChem ID:19794302

Benzyl N-(3-hydroxycyclobutyl)carbamate 化学的及び物理的性質

名前と識別子

-

- benzyl N-(3-hydroxycyclobutyl)carbamate

- (3-Hydroxy-cyclobutyl)-carbamic acid benzyl ester

- PubChem17633

- SureCN9470730

- CTK8C6645

- PB28626

- PB36590

- PB38582

- AM807522

- Benzyl 3-hydroxycyclobutylcarbamate

- Benzyl 3-hydroxycyclobutylcarbamate - B12365

- benzyl cis-3-hydroxycyclobutylcarbamate

- EN300-7008175

- AM807523

- DTXSID10599995

- benzyl ((cis)-3-hydroxycyclobutyl)carbaMate

- trans-3-(Cbz-amino)cyclobutan-1-ol

- AS-34812

- CS-0047747

- EN300-5004306

- benzyl (trans-3-hydroxycyclobutyl)carbamate

- 1403766-86-8

- CS-0049665

- benzyl ((trans)-3-hydroxycyclobutyl)carbaMate

- benzyl (1r,3r)-3-hydroxycyclobutylcarbamate

- SY100067

- 937376-05-1

- cis-3-(Cbz-amino)cyclobutan-1-ol

- AKOS025291231

- SB21755

- DTXSID301173982

- Carbamic acid, N-(cis-3-hydroxycyclobutyl)-, phenylmethyl ester

- AS-34811

- EN300-6997343

- BENZYL N-[(1R,3R)-3-HYDROXYCYCLOBUTYL]CARBAMATE

- P11984

- MFCD23106305

- 3-(Cbz-amino)cyclobutan-1-ol

- N-(Benzyloxycarbonyl)-3-amino-1-cyclobutanol

- cis-3-(Cbz-amino)cyclobutanol

- BCFMGQOQYWGLIL-UHFFFAOYSA-N

- SCHEMBL15221619

- benzyl N-[(1s,3s)-3-hydroxycyclobutyl]carbamate

- BCFMGQOQYWGLIL-PHIMTYICSA-N

- Benzyl(cis-3-hydroxycyclobutyl)carbamate

- MFCD23106304

- AKOS015156934

- CS-0049815

- trans-3-(Cbz-amino)cyclobutanol

- SCHEMBL15221598

- AS-51144

- SB21756

- 130396-60-0

- Benzyl (cis-3-hydroxycyclobutyl)carbamate

- SY098737

- trans-Benzyl 3-hydroxycyclobutylcarbamate

- DB-189544

- SCHEMBL9470730

- benzyl (3-hydroxycyclobutyl)carbamate

- SY108790

- DB-213563

- cis-Benzyl 3-hydroxycyclobutylcarbamate

- AMY35169

- 3-(Cbz-amino)cyclobutanol

- AKOS025291230

- MFCD17011810

- BCFMGQOQYWGLIL-XYPYZODXSA-N

- Carbamic acid, (3-hydroxycyclobutyl)-, phenylmethyl ester (9CI)

- Benzyl N-(3-hydroxycyclobutyl)carbamate

-

- MDL: MFCD17011810

- インチ: InChI=1S/C12H15NO3/c14-11-6-10(7-11)13-12(15)16-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,13,15)

- InChIKey: BCFMGQOQYWGLIL-UHFFFAOYSA-N

- ほほえんだ: OC1CC(C1)NC(=O)OCC1=CC=CC=C1

計算された属性

- せいみつぶんしりょう: 221.10519334g/mol

- どういたいしつりょう: 221.10519334g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 232

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 58.6Ų

Benzyl N-(3-hydroxycyclobutyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM294639-5g |

Benzyl (3-hydroxycyclobutyl)carbamate |

130396-60-0 | 95%+ | 5g |

$377 | 2023-03-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | ST-B12365-5g |

Benzyl 3-hydroxycyclobutylcarbamate - B12365 |

130396-60-0 | 95+% | 5g |

4702.0CNY | 2021-07-14 | |

| eNovation Chemicals LLC | D552375-5G |

BENZYL N-(3-HYDROXYCYCLOBUTYL)CARBAMATE |

130396-60-0 | 95% | 5g |

$275 | 2024-05-23 | |

| abcr | AB458470-1g |

Benzyl 3-hydroxycyclobutylcarbamate; . |

130396-60-0 | 1g |

€176.10 | 2025-02-20 | ||

| abcr | AB458470-5 g |

Benzyl 3-hydroxycyclobutylcarbamate; . |

130396-60-0 | 5g |

€561.00 | 2023-07-18 | ||

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB06649-25g |

benzyl N-(3-hydroxycyclobutyl)carbamate |

130396-60-0 | 95% | 25g |

$670 | 2023-09-07 | |

| Alichem | A019139617-1g |

Benzyl (3-hydroxycyclobutyl)carbamate |

130396-60-0 | 95% | 1g |

506.94 USD | 2021-05-31 | |

| Enamine | EN300-5004306-1.0g |

benzyl N-(3-hydroxycyclobutyl)carbamate |

130396-60-0 | 1g |

$1214.0 | 2023-05-24 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | ST-B12365-1g |

Benzyl 3-hydroxycyclobutylcarbamate - B12365 |

130396-60-0 | 95+% | 1g |

1425CNY | 2021-05-07 | |

| Enamine | EN300-5004306-5.0g |

benzyl N-(3-hydroxycyclobutyl)carbamate |

130396-60-0 | 5g |

$3520.0 | 2023-05-24 |

Benzyl N-(3-hydroxycyclobutyl)carbamate 関連文献

-

Kaiming Hou New J. Chem., 2019,43, 10826-10833

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

130396-60-0 (Benzyl N-(3-hydroxycyclobutyl)carbamate) 関連製品

- 1188264-84-7(Benzyl (3-Aminocyclobutyl)carbamate Hydrochloride)

- 955406-36-7(benzyl N-(3-hydroxycyclohexyl)carbamate)

- 61549-49-3(9-Decenenitrile)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:130396-60-0)Benzyl N-(3-hydroxycyclobutyl)carbamate

清らかである:99%

はかる:100g

価格 ($):1729.0